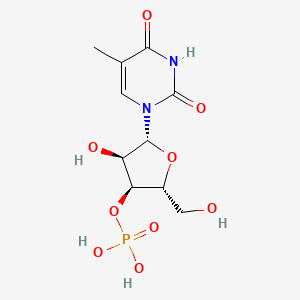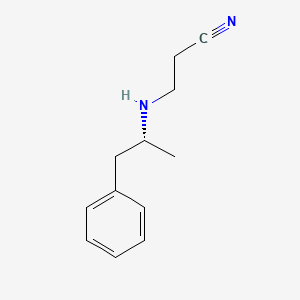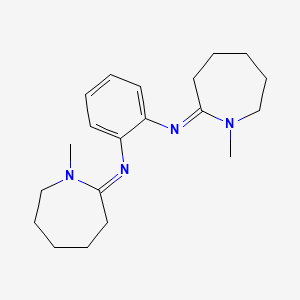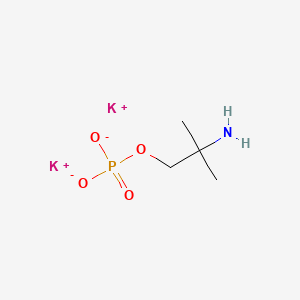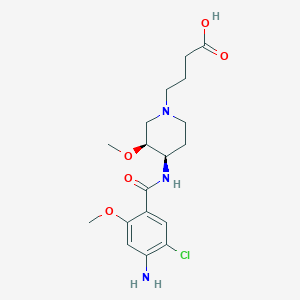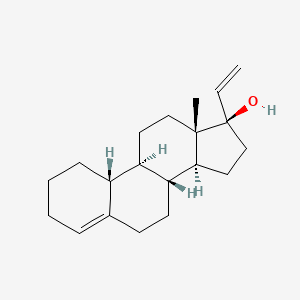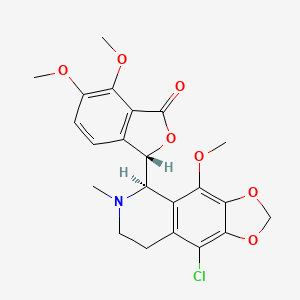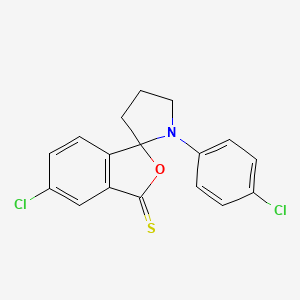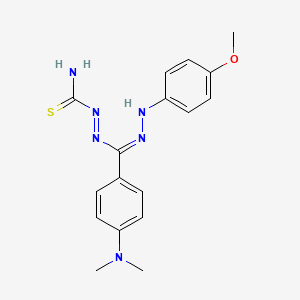
3-(4-(Dimethylamino)phenyl)-1-(4-methoxyphenyl)-5-formazancarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Dimethylamino)phenyl)-1-(4-methoxyphenyl)-5-formazancarbothioamide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of dimethylamino, methoxyphenyl, and formazancarbothioamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-1-(4-methoxyphenyl)-5-formazancarbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Formazylation: The formation of the formazan ring structure through condensation reactions involving hydrazine derivatives.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Dimethylamino)phenyl)-1-(4-methoxyphenyl)-5-formazancarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
3-(4-(Dimethylamino)phenyl)-1-(4-methoxyphenyl)-5-formazancarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-1-(4-methoxyphenyl)-5-formazancarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cellular Signaling: Affecting signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in overall structure and properties.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group and is used in different chemical reactions.
Uniqueness
3-(4-(Dimethylamino)phenyl)-1-(4-methoxyphenyl)-5-formazancarbothioamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, setting it apart from similar compounds.
Properties
CAS No. |
130111-88-5 |
|---|---|
Molecular Formula |
C17H20N6OS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(Z)-C-[4-(dimethylamino)phenyl]-N-(4-methoxyanilino)carbonimidoyl]iminothiourea |
InChI |
InChI=1S/C17H20N6OS/c1-23(2)14-8-4-12(5-9-14)16(21-22-17(18)25)20-19-13-6-10-15(24-3)11-7-13/h4-11,19H,1-3H3,(H2,18,25)/b20-16-,22-21? |
InChI Key |
DFUBEQNNLXYLOC-WDLJAULOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)OC)/N=NC(=S)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)OC)N=NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


